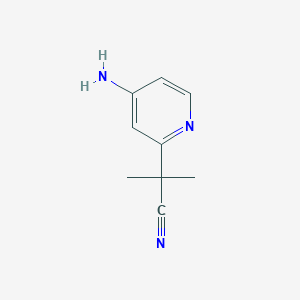

2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile

Beschreibung

2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile is a nitrile-containing compound featuring a pyridine ring substituted with an amino group at the 4-position and a methylpropanenitrile moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Eigenschaften

IUPAC Name |

2-(4-aminopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-9(2,6-10)8-5-7(11)3-4-12-8/h3-5H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJWZRKXQJKDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile typically involves the reaction of 4-aminopyridine with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts

Wirkmechanismus

The mechanism of action of 2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can participate in various chemical reactions, altering the compound’s properties and effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Triazine Cores

Procyazine (2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile)

- Key Differences: Replaces the pyridine ring with a triazine core. The 4-position is substituted with chlorine and cyclopropylamino groups instead of an amino group.

- Applications : Primarily used as a herbicide due to its triazine backbone, which disrupts plant photosynthesis .

- Reactivity: The chlorine atom at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions, unlike the amino group in the target compound .

2-(4-Fluoro-2-methylphenyl)-2-methylpropanenitrile

- Key Differences : Substitutes the pyridine ring with a fluorinated benzene ring. The fluorine atom introduces strong electron-withdrawing effects, altering solubility and metabolic stability.

- Synthesis : Prepared via dimethylation of 2-(4-fluoro-2-methylphenyl)acetonitrile (81% yield) .

- Applications : Likely explored in medicinal chemistry for fluorinated drug candidates.

2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile

Pyridine-Based Analogues

2-Methyl-2-(pyridin-4-yl)propanenitrile

- Key Differences: Lacks the amino group at the pyridine 4-position.

- Applications : Intermediate in synthesizing ligands for metal-organic frameworks or kinase inhibitors .

4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33)

- Key Differences : Features a methylthio-butyl chain at the pyridine 6-position, enhancing lipophilicity.

- Synthesis : Derived via deprotection of a pyrrole-substituted precursor .

- Applications: Studied as an inhibitor of inducible nitric oxide synthase (iNOS), highlighting the role of pyridine amines in biological targeting .

Triazine-Based Analogues

2-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile

- Key Differences: Ethylamino and chlorine substituents on the triazine ring.

- Applications: Herbicidal activity similar to procyazine, with variations in alkylamino groups affecting soil persistence .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Bioactivity: Amino-substituted pyridines (e.g., Compound 33) show promise in targeting enzymes like iNOS, whereas triazine derivatives dominate herbicidal applications .

- Synthetic Flexibility: Bromine and chlorine substituents enable further functionalization via cross-coupling, contrasting with the amino group’s role in hydrogen bonding .

- Market Trends : Nitrile-containing compounds are gaining traction in agrochemicals, driven by their stability and modular synthesis (see for market data on related nitriles) .

Biologische Aktivität

2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile, also known by its chemical structure and CAS number 1446509-65-4, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of pyridine, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 176.22 g/mol. Its structure consists of a pyridine ring substituted with an amino group and a nitrile functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The presence of the amino group enhances the compound's ability to form hydrogen bonds with target proteins, thereby influencing their activity.

Anticancer Activity

Research has demonstrated that derivatives of 4-aminopyridine compounds can act as effective inhibitors against various cancer-related targets. For instance, studies have shown that N-(4-aminopyridin-2-yl)amide derivatives exhibit potent inhibitory activity against B-Raf(V600E), a common mutation in melanoma. One such derivative displayed an IC50 value of 38 nM against B-Raf(V600E) and significant antiproliferative effects on cancer cell lines such as Colo205 and HT29, with IC50 values of 0.136 μM and 0.094 μM respectively .

Neuroprotective Effects

Other studies have indicated that compounds similar to this compound may possess neuroprotective properties. These compounds have been shown to enhance neuronal survival in models of neurodegenerative diseases by modulating ion channel activity and reducing oxidative stress.

Case Studies

- Inhibition of B-Raf(V600E) : A series of N-(4-aminopyridin-2-yl)amide derivatives were synthesized and evaluated for their ability to inhibit B-Raf(V600E). The most promising compound exhibited both high selectivity and potency, making it a candidate for further development as an anticancer agent .

- Neuroprotective Studies : In preclinical models, compounds related to this compound demonstrated significant protective effects against neuronal cell death induced by excitotoxicity. These findings suggest potential applications in treating neurodegenerative disorders .

Data Tables

| Biological Activity | Target | IC50 Value | Cell Line |

|---|---|---|---|

| B-Raf(V600E) Inhibition | B-Raf(V600E) | 38 nM | Colo205 |

| Antiproliferative | Colo205 | 0.136 μM | HT29 |

| Neuroprotection | Neuronal Cells | Not specified | Various Neurodegenerative Models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.